Welcome to the BenchChem Online Store!
molecular formula C4H9ClO2 B8538215 2-Chloroethoxyethanol

2-Chloroethoxyethanol

Cat. No. B8538215
M. Wt: 124.56 g/mol
InChI Key: HUTXVUPGARJNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06805920B2

Procedure details

104.9 g (842.5 mmol) 2-chloroethoxyethanol, 500 ml dimethylformamide (DMF), 70 g (421.2 mmol) ethyl 4-hydroxybenzoate, and 116.3 g (842.5 mmol) potassium carbonate were introduced into a flask in a nitrogen stream and stirred at 80° C. for 17 hours. The insolubles were filtered off, and the filtrate was concentrated, then introduced into a saline solution, extracted with ethyl acetate, washed with water and dried over magnesium sulfate anhydride, and the solution was concentrated to give 119 g crude ethyl 4-(2-hydroxyethoxy)benzoate. Subsequently, 150 ml ethanol and 200 ml aqueous solution of 33.7 g sodium hydroxide were added thereto, and the mixture was stirred at 70° C. for 2 hours. After the reaction solution was left and cooled, 72 ml conc. hydrochloric acid was added thereto on an iced bath, and the precipitates were filtered, and washed with water to give 89 g (76.2 mmol) 4-(5-hydroxy-3-oxapentyloxy) benzoic acid (compound (XIII) [R9, R10, R11, R12=H; X1=—(CH2CH2O)2—] in scheme (3)). Then, 800 ml toluene, 76.5 g (1060 mmol) acrylic acid and 10.1 g(53mmol)p-toluenesulfonicacidmonohydrate(referred to hereinafter as “PTSA”) were added thereto, and the mixture was esterified for 3 hours in a Dean-Stark tube. The insolubles were filtered, and washed with toluene, then suspended in water, filtered and dried to give 86 g of the desired product. The yield was 78%.
Quantity
104.9 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
116.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4]C(O)C.[OH:8][C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:4][CH2:3][CH2:2][O:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:18][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
104.9 g
Type
reactant
Smiles
ClCCOC(C)O
Name
Quantity
70 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
116.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
introduced into a saline solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OCCOC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: CALCULATEDPERCENTYIELD 134.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.